Gimeracil
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046799 | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103766-25-2 | |
| Record name | Gimeracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gimeracil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gimeracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIMERACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Biochemical Mechanisms of Gimeracil Action
Gimeracil as a Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibitor
This compound functions primarily by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). patsnap.comdrugbank.com DPD is a crucial enzyme in the catabolism of pyrimidine (B1678525) bases, including uracil (B121893) and thymine, and is responsible for the initial and rate-limiting step in the degradation of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. scispace.compatsnap.compatsnap.com Approximately 80-90% of administered 5-FU is normally converted into inactive metabolites by DPD. patsnap.com By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, thereby increasing its systemic exposure and enhancing its therapeutic efficacy. scispace.compatsnap.comdrugbank.compatsnap.com
Competitive and Reversible DPD Inhibition by this compound
This compound acts as a competitive and reversible inhibitor of DPD. cymitquimica.comkarger.com This means that this compound competes with the natural substrates of DPD, such as uracil and thymine, as well as with 5-FU, for binding to the enzyme's active site. patsnap.com By occupying the active site, this compound prevents DPD from metabolizing 5-FU. patsnap.com The inhibition is reversible, indicated by the return of plasma uracil concentrations to baseline levels within approximately 48 hours after dosing in studies, reflecting the recovery of DPD activity. nih.govdrugbank.comiiarjournals.org Research has shown that this compound's DPD inhibitory action is significantly more potent than that of uracil. iiarjournals.orgiiarjournals.org
This compound's Impact on 5-Fluorouracil (5-FU) Metabolism and Bioavailability
The inhibition of DPD by this compound has a significant impact on the metabolism and bioavailability of 5-FU. By blocking the primary catabolic pathway of 5-FU, this compound leads to increased plasma concentrations and prolonged exposure of 5-FU. scispace.compatsnap.comdrugbank.compatsnap.com Studies have demonstrated that the co-administration of this compound with tegafur (B1684496) (a prodrug of 5-FU) results in significantly greater 5-FU exposure compared to administering tegafur alone, despite lower tegafur doses. nih.govdrugbank.comkarger.comiiarjournals.org For instance, mean 5-FU maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) values were approximately 3-fold higher when administered with this compound compared to tegafur alone. nih.govdrugbank.comkarger.comiiarjournals.org This enhanced bioavailability allows for potentially lower doses of the 5-FU prodrug to achieve therapeutically effective concentrations, which may also help in reducing toxic side effects associated with high 5-FU levels. patsnap.comdrugbank.com
Table 1: Impact of this compound on 5-FU Exposure
| Parameter | Tegafur Alone (800 mg) | Tegafur + this compound (50 mg Tegafur content) | Fold Increase with this compound | Citation |
| 5-FU Cmax | Lower | Approximately 3-fold higher | ~3x | nih.govdrugbank.comkarger.comiiarjournals.org |
| 5-FU AUC | Lower | Approximately 3-fold higher | ~3x | nih.govdrugbank.comkarger.comiiarjournals.org |
Note: Data derived from studies comparing tegafur alone to tegafur administered with this compound as part of S-1.
Cellular Consequences of DPD Inhibition by this compound
The cellular consequences of DPD inhibition by this compound are primarily related to the altered metabolism of 5-FU. With DPD activity suppressed, a larger proportion of 5-FU is available for conversion into its active cytotoxic metabolites within cancer cells. These active metabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP), interfere with DNA synthesis and function. FdUMP inhibits thymidylate synthase, an enzyme essential for DNA replication and repair, while FUTP can be incorporated into RNA, disrupting its function. fishersci.dkzorginstituutnederland.nlcancer.gov The increased intracellular concentrations of these active metabolites due to reduced catabolism by DPD enhance the cytotoxic effects of 5-FU on rapidly dividing cancer cells. patsnap.compatsnap.com
This compound's Modulation of DNA Repair Pathways
Suppression of Homologous Recombination (HR)-Mediated DNA Repair by this compound
Studies have indicated that this compound can inhibit homologous recombination (HR), a high-fidelity DNA repair pathway that is crucial for repairing DSBs, particularly during the S and G2 phases of the cell cycle. nih.govmedchemexpress.comnih.govbiocrick.comchemsrc.comresearchgate.net Research findings suggest that this compound may inhibit an early step in the HR pathway. nih.gov Experimental evidence, such as gamma-H2AX focus formation assays and SCneo assays, supports the notion that this compound inhibits DNA DSB repair and specifically affects HR. nih.govmedchemexpress.comnih.govbiocrick.comchemsrc.com For example, this compound treatment has been shown to restrain the formation of foci of key HR proteins like Rad51 and replication protein A (RPA). medchemexpress.comnih.govbiocrick.comchemsrc.com This suppression of HR-mediated repair by this compound may contribute to its radiosensitizing effects, as HR plays a significant role in repairing DNA damage induced by radiation therapy. nih.govmedchemexpress.comnih.govchemsrc.com
Inhibition of Non-Homologous End-Joining (NHEJ)-Mediated DNA Repair by this compound
While the primary focus of this compound's impact on DNA repair has been on HR, some studies also suggest a potential influence on the non-homologous end-joining (NHEJ) pathway. nih.govspandidos-publications.com NHEJ is another major pathway for repairing DSBs and is active throughout the cell cycle, being particularly important in the G1 phase. wikipedia.org Research using cell lines deficient in either HR or NHEJ has provided insights. One study observed that this compound did not sensitize cells deficient in HR but did sensitize those deficient in NHEJ, suggesting an effect on NHEJ or that HR proficiency can compensate for the lack of NHEJ inhibition by this compound. nih.govmedchemexpress.combiocrick.comchemsrc.com Furthermore, studies investigating the combination of this compound with cisplatin (B142131), a DNA-damaging agent, have shown that this compound may enhance the antitumor effects by suppressing the DNA double strand break repair system, with observed downregulation of proteins involved in both HR (Rad50, Rad51) and NHEJ (Ku70, DNA-PKcs, Rad50). spandidos-publications.comnih.gov This indicates a broader impact on DSB repair mechanisms beyond just HR.
Alterations in DNA Double-Strand Break Repair Protein Expression Induced by this compound
DNA double-strand breaks (DSBs) are critical forms of DNA damage that can lead to genomic instability if not properly repaired. Two major pathways for DSB repair in mammalian cells are homologous recombination (HR) and non-homologous end joining (NHEJ) nih.govbmbreports.org. Studies have indicated that this compound can influence these repair mechanisms by altering the expression levels of key proteins involved in these pathways iiarjournals.orgnih.gov.
Research in oral squamous cell carcinoma (OSCC) cells demonstrated that treatment with this compound, alone or in combination with radiation, led to down-regulated expression of DNA double-strand break repair proteins iiarjournals.orgnih.gov. Specifically, this compound has been reported to partially inhibit homologous recombination (HR) in the repair of DNA double-strand breaks biocrick.com. It has been observed to restrain the formation of foci of proteins like Rad51 and replication protein A (RPA), which are crucial for HR. Conversely, this compound increased the number of foci of Nbs1, Mre11, Rad50, and FancD2 biocrick.com. The Mre11-Rad50-NBS1 (MRN) complex is involved in the initial steps of HR repair, including DSB end resection bmbreports.org. This suggests this compound may impact the early stages of HR.
Further investigation using neutral comet assays revealed that tail moments increased in this compound-treated cells, indicating an accumulation of DNA breaks biocrick.com. While this compound did not sensitize cells deficient in HR, it did sensitize those deficient in NHEJ biocrick.com. This differential sensitization suggests a more pronounced impact of this compound on HR compared to NHEJ. The reduction in the frequency of neo-positive clones in SCneo assays also supports the inhibition of homologous recombination by this compound biocrick.com.
This compound's Influence on Cellular Processes Beyond DPD Inhibition
Beyond its well-established role as a DPD inhibitor, this compound has been shown to impact several other crucial cellular processes.
The cell cycle is a tightly regulated series of events that culminates in cell division nih.gov. Dysregulation of the cell cycle is a hallmark of cancer. While the primary mechanism of action of 5-FU (the active metabolite of tegafur in S-1) involves interfering with DNA synthesis and function, this compound's influence on the cell cycle independent of DPD inhibition has also been explored wikipedia.orgnewdrugapprovals.org.
Some studies suggest that components of the tegafur/gimeracil/oteracil combination, potentially including this compound, can affect cell cycle progression ajol.info. However, detailed research specifically isolating the impact of this compound alone on various cell cycle phases (G0/G1, S, G2/M) and the underlying molecular mechanisms (e.g., effects on cyclins, CDKs, checkpoint proteins) is less extensively documented in the provided search results. Research indicates that this compound sensitized cells in the S-phase more than in G0/G1 to radiation, implying a potential interaction with processes occurring during DNA replication biocrick.com.
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules that play roles in both cellular signaling and the induction of oxidative stress, which can damage cellular components, including DNA plantarchives.org. Increased ROS/RNS generation can contribute to the cytotoxic effects of some therapeutic agents.
Studies have demonstrated that this compound can induce the generation of ROS/RNS iiarjournals.orgnih.gov. In OSCC cells, the combination treatment of this compound and radiation markedly induced the production of ROS/RNS compared to either treatment alone iiarjournals.orgiiarjournals.org. This suggests a synergistic effect on oxidative stress. The ROS/RNS generated by this combined treatment may play a role in regulating the apoptotic processes in these cancer cells iiarjournals.org.
Metabolic pathways, including those involving lipids, cholesterol, and coenzymes, are vital for cellular function and proliferation uthscsa.eduwikipedia.orgmetwarebio.com. Alterations in these pathways can impact cell growth and survival. Research suggests that this compound's inhibition of DPD can have broader metabolic consequences.
This compound's inhibition of DPYD has been shown to perturb metabolic processes related to cholesterol and lipid biosynthesis researchgate.net. Pathway analysis revealed significant disruption in pathways associated with lipid, cholesterol, and coenzyme metabolic processes in cells treated with this compound and free fatty acids researchgate.net. While the direct mechanisms by which this compound influences these pathways beyond DPD inhibition require further detailed investigation, these findings suggest a potential link between pyrimidine catabolism regulated by DPD and the broader landscape of cellular metabolism, including lipid and cholesterol synthesis and coenzyme metabolism researchgate.net. The mevalonate (B85504) pathway, for instance, is crucial for cholesterol and coenzyme Q10 synthesis, and disruptions in this pathway can impact various cellular functions wikipedia.orgmetwarebio.com.
The following table summarizes some of the observed effects of this compound:
| Cellular Process Affected | Observed Effect | Relevant Proteins/Pathways Involved |
| DNA Double-Strand Break Repair Protein Expression | Down-regulation of repair proteins; Partial inhibition of Homologous Recombination | Rad51, RPA, Nbs1, Mre11, Rad50, FancD2, HR, NHEJ |
| Cell Cycle Progression | Sensitization of S-phase cells to radiation | (Specific mechanisms require further study) |
| ROS/RNS Generation | Increased production, especially in combination with radiation | (Specific pathways involved require further study) |
| Lipid, Cholesterol, and Coenzyme Metabolism | Perturbations in associated metabolic processes | Lipid biosynthesis, Cholesterol biosynthesis, Coenzyme metabolic processes |
Data Table: Summary of this compound's Effects
| Cellular Process | Effect Observed | Key Molecules/Pathways Implicated |
| DNA Double-Strand Break Repair | Down-regulated expression of repair proteins; Inhibition of homologous recombination (HR); Increased DNA breaks. | Rad51, RPA, Nbs1, Mre11, Rad50, FancD2, HR pathway, NHEJ pathway. |
| Cell Cycle Progression | Increased radiosensitivity in S-phase cells. | Cell cycle regulatory proteins (further research needed for specific targets). |
| Reactive Oxygen Species/Reactive Nitrogen Species | Markedly induced production, particularly with radiation. | Oxidative stress pathways (further research needed for specific sources). |
| Lipid, Cholesterol, and Coenzyme Metabolism | Disruption of associated metabolic processes. | Lipid biosynthesis pathways, Cholesterol biosynthesis pathways (e.g., mevalonate pathway), Coenzyme metabolic pathways. |
Iii. Preclinical Research on Gimeracil Efficacy and Mechanisms
In Vitro Studies of Gimeracil
In vitro studies have investigated the direct effects of this compound as a single agent on the growth and survival of cancer cells. Research on oral squamous cell carcinoma (OSCC) cell lines, specifically HSC2 and SAS, demonstrated that this compound alone did not significantly inhibit cell proliferation. iiarjournals.orgiiarjournals.org Similarly, when evaluated for its ability to prevent the formation of cell colonies—a measure of a single cell's capacity for long-term survival and reproduction—this compound as a monotherapy did not show significant inhibitory activity. iiarjournals.orgnih.gov This suggests that the primary preclinical efficacy of this compound is not derived from direct cytotoxic or cytostatic effects when used in isolation.
A significant body of preclinical evidence points to this compound's role as a radiosensitizer, a substance that makes cancer cells more susceptible to radiation therapy. nih.govnih.gov When combined with radiation, this compound significantly inhibits the growth and colony formation of cancer cells compared to radiation treatment alone. iiarjournals.orgnih.gov
In studies involving OSCC cell lines HSC2 and SAS, the combined treatment of this compound and radiation resulted in a significant reduction in cell growth. iiarjournals.orgiiarjournals.org For the HSC2 cell line, the addition of this compound enhanced radiosensitivity by a factor of 1.54. iiarjournals.org
The mechanism behind this radiosensitization is linked to the inhibition of DNA repair pathways. nih.govnih.gov Specifically, this compound has been shown to suppress the repair of DNA double-strand breaks, a primary form of cell damage caused by radiation. iiarjournals.orgnih.gov It achieves this by inhibiting homologous recombination (HR), a key DNA repair process. nih.gov This is supported by findings that this compound treatment leads to a down-regulation of essential DNA repair proteins such as Rad51, Rad50, Ku70, Ku80, and DNA-PKcs. iiarjournals.orgiiarjournals.org Furthermore, the combination of this compound and radiation has been associated with an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to cellular damage. iiarjournals.orgnih.gov
| Cell Line | Cancer Type | Key Finding with this compound + Radiation | Mechanism of Action |
| HSC2 | Oral Squamous Cell Carcinoma | Significant inhibition of cell growth and colony formation; 1.54-fold enhancement of radiosensitivity. iiarjournals.org | Down-regulation of DNA double-strand break repair proteins (Rad51, Rad50, Ku80, Ku70, DNA-PKcs); Increased ROS/RNS generation. iiarjournals.orgiiarjournals.org |
| SAS | Oral Squamous Cell Carcinoma | Significant inhibition of cell growth compared to either agent alone. iiarjournals.orgiiarjournals.org | Inhibition of DNA repair pathways. nih.gov |
| DLD-1, HeLa | Colon Cancer, Cervical Cancer | Sensitized cells to radiation. nih.gov | Inhibition of homologous recombination (HR). nih.gov |
Beyond its interaction with radiation, this compound has been shown to work synergistically with certain chemotherapy drugs. Research has explored its combination with Cisplatin (B142131), a widely used antineoplastic agent, in oral squamous cell carcinoma cell lines.
In a study using SAS and HSC2 cells, the combined application of this compound (also referred to as 5-chloro-2, 4-dihydroxypyridine or CDHP) and Cisplatin resulted in a significant suppression of cell growth compared to the effects of either drug administered alone. researchgate.net This suggests that this compound can enhance the antitumor efficacy of conventional chemotherapeutic agents in vitro.
| Cell Line | Antineoplastic Agent | Finding of Combination Therapy |
| SAS | Cisplatin | Significantly suppressed cell growth compared to single-drug treatment. researchgate.net |
| HSC2 | Cisplatin | Significantly suppressed cell growth compared to single-drug treatment. researchgate.net |
In Vivo Studies of this compound in Animal Models
Consistent with in vitro findings, in vivo studies using animal models have shown that this compound administered as a single agent does not possess significant antitumor activity. In xenograft models, where human cancer cells are implanted into immunodeficient mice, treatment with this compound alone did not lead to a notable inhibition of tumor growth. iiarjournals.orgiiarjournals.org
Specifically, in a study using HSC2 tumor xenografts, this compound monotherapy did not inhibit tumor growth when compared to the untreated control group. iiarjournals.org Another study on lung (LC-11) and head and neck (KB/3) cancer xenografts also found that this compound administered by itself did not produce an antitumor effect. spandidos-publications.com These results reinforce the concept that this compound's primary role in cancer therapy is not as a standalone cytotoxic agent but as an enhancer of other treatments.
The radiosensitizing effects of this compound observed in cell cultures have been successfully translated to in vivo tumor-bearing animal models. iiarjournals.org When administered in combination with radiation, this compound significantly enhances the inhibition of tumor growth compared to radiation alone. iiarjournals.org
In a study with nude mice bearing HSC2 tumor xenografts, the combination of this compound and radiation therapy resulted in a significantly greater tumor growth inhibitory effect than either this compound or radiation alone. iiarjournals.orgiiarjournals.org Similarly, this compound was shown to enhance the efficacy of X-ray irradiation against lung and head and neck cancer xenografts in a dose-dependent manner. spandidos-publications.comnih.gov
| Xenograft Model | Cancer Type | Treatment Groups | Outcome of this compound + Radiation |
| HSC2 | Oral Squamous Cell Carcinoma | Control, this compound alone, Radiation alone, this compound + Radiation | Significantly greater tumor growth inhibition compared to single-agent groups. iiarjournals.orgiiarjournals.org |
| LC-11 | Non-small Cell Lung Cancer | This compound + X-ray irradiation | Dose-dependent enhancement of X-ray irradiation efficacy. spandidos-publications.comnih.gov |
| KB/3 | Head and Neck Cancer | This compound + X-ray irradiation | Significantly potentiated the antitumor effect of X-ray irradiation. spandidos-publications.com |
Investigations of this compound's Pharmacodynamic Profile in Animal Models
This compound's primary pharmacodynamic effect is the potent and reversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the key enzyme responsible for the catabolism of 5-fluorouracil (B62378) (5-FU) nih.govpatsnap.comnbinno.com. In animal models, this inhibition leads to a significant alteration in the pharmacokinetics of 5-FU, resulting in higher plasma concentrations and a prolonged half-life, which enhances its antitumor activity patsnap.comnih.gov.
Investigations have demonstrated the reversible nature of this DPD inhibition. Following administration of this compound as part of a combination product, maximum plasma uracil (B121893) concentration (a surrogate marker for DPD inhibition) was observed at 4 hours, with levels returning to baseline within approximately 48 hours nih.govdrugbank.com. This dynamic equilibrium allows for a controlled modulation of 5-FU metabolism msdvetmanual.com. By blocking the degradation of 5-FU, this compound ensures that the cytotoxic agent remains at therapeutic levels for a longer duration, thereby maximizing its impact on rapidly dividing cancer cells nbinno.com.
Beyond its primary role as a DPD inhibitor, preclinical research has uncovered other potential mechanisms of action. Studies have indicated that this compound may possess radiosensitizing effects by partially inhibiting the homologous recombination (HR) pathway involved in DNA double-strand break repair nih.gov. In irradiated HeLa cells, this compound was found to restrain the formation of Rad51 and replication protein A (RPA) foci, while increasing the number of foci for proteins involved in the early steps of HR, such as Nbs1, Mre11, and Rad50 nih.gov. This research identified DPYD as the target protein for this radiosensitization, suggesting that DPD inhibitors like this compound could enhance the efficacy of radiotherapy nih.gov.
| Pharmacodynamic Effect | Mechanism of Action | Animal/Cell Model | Key Findings |
|---|---|---|---|
| Modulation of 5-FU Metabolism | Reversible inhibition of dihydropyrimidine dehydrogenase (DPD) | General Animal Models | Prevents 5-FU degradation, leading to higher plasma concentrations and prolonged half-life patsnap.comnbinno.com. |
| Reversibility of DPD Inhibition | Competitive binding to DPD active site | Not specified | Plasma uracil levels peak at 4 hours and return to baseline within 48 hours, confirming reversible action nih.govdrugbank.com. |
| Radiosensitization | Inhibition of homologous recombination (HR) in DNA repair | HeLa Cells | This compound partially inhibits the early steps in HR, enhancing cellular sensitivity to radiation nih.gov. |
Evaluation of this compound's Combination Efficacy in Preclinical Tumor Models
This compound's efficacy is most prominently evaluated in combination therapies, typically as a component of the oral fluoropyrimidine S-1, which also contains the 5-FU prodrug tegafur (B1684496) and oteracil patsnap.comnih.gov. Preclinical studies using animal models with human tumor xenografts have consistently demonstrated that the inclusion of this compound significantly enhances the antitumor effects of 5-FU-based chemotherapy.
In a key study using nude mice bearing various human tumor xenografts, the combination of S-1 with several molecularly targeted agents resulted in significantly superior antitumor activity compared to either monotherapy. These combinations proved effective against non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer models nih.gov. For instance, the combination of S-1 and the anti-VEGF antibody bevacizumab led to the complete inhibition of tumor growth in the Col-1 human colorectal cancer cell line nih.gov. These preclinical findings highlight the synergistic potential of combining DPD inhibition with agents that target different oncogenic pathways nih.gov.
Further studies in animal models have reinforced these findings. In rats with Yoshida sarcomas, the administration of a DPD inhibitor alongside 5-FU prevented circadian variations in plasma 5-FU levels and markedly potentiated the antitumor effect nih.govnih.gov. Achieving a sustained and stable plasma concentration of 5-FU, a direct consequence of this compound's mechanism, was shown to be critical for maximizing therapeutic outcomes, leading to complete tumor regression in some models nih.gov. A study in dogs with intranasal tumors also explored the combination of TS-1 (a formulation of S-1) with toceranib (B1682387) phosphate, demonstrating that the combination was well-tolerated and establishing a dose for further trials nih.gov.
| Tumor Model | Animal Model | Combination Therapy | Observed Efficacy |
|---|---|---|---|
| Human NSCLC (Lu-99, PC-9) | Nude Mice | S-1 + Erlotinib | Antitumor activity was significantly superior to either monotherapy (P<0.05) nih.gov. |
| Human Breast Cancer (MX-1) | Nude Mice | S-1 + Sorafenib or Sunitinib | Combination therapy was significantly superior to either monotherapy (P<0.01) nih.gov. |
| Human Colorectal Cancer (Col-1) | Nude Mice | S-1 + Bevacizumab | Complete inhibition of tumor growth was observed nih.gov. |
| Human Colorectal Cancer (DLD-1) | Nude Mice | S-1 + Cetuximab | Combination therapy was significantly superior to monotherapy (P<0.01) nih.gov. |
| Yoshida Sarcoma | Rats | 5-FU + DPD Inhibitor | Complete tumor regression achieved with sustained 5-FU plasma levels nih.gov. |
| Intranasal Tumors | Dogs | TS-1 + Toceranib Phosphate | The combination regimen was determined to be safe and well-tolerated nih.gov. |
Iv. Pharmacological Investigations of Gimeracil
Pharmacokinetics of Gimeracil
Pharmacokinetic studies of this compound, often conducted as part of investigations into the S-1 combination, have characterized its absorption, distribution, metabolism, and excretion profile.
Absorption Characteristics of this compound
This compound is reported to be rapidly absorbed from the gastrointestinal tract following oral administration as part of the S-1 formulation. Studies have indicated a median time to peak plasma concentration (Tmax) for this compound of approximately 1 hour under fasting conditions. drugbank.comdrugbank.com Food intake has been shown to influence the absorption of S-1 components, including this compound, potentially delaying the Tmax. frontiersin.orgresearchgate.net
Distribution and Protein Binding of this compound
Following absorption, this compound is distributed within the body. The estimated volume of distribution for this compound is approximately 17 L/m². mims.comdrugbank.comnih.govdrugbank.com In terms of plasma protein binding, this compound has been reported to be 32.2% protein bound. mims.comdrugbank.comnih.govdrugbank.com
Metabolic Stability and Excretion Pathways of this compound
In vitro studies using human liver fractions have indicated that this compound is not significantly metabolized. nih.govscispace.com This metabolic stability is consistent with its primary route of elimination. This compound is predominantly excreted unchanged in the urine, with approximately 65% to 72% of the administered dose recovered in the urine as the parent compound. mims.comdrugbank.comdrugbank.commims.com The elimination half-life of this compound has been reported to range from 3.1 to 4.1 hours. mims.comdrugbank.commims.com
Population Pharmacokinetic Modeling of this compound
Population pharmacokinetic (PopPK) analyses have been conducted to evaluate the factors influencing the pharmacokinetics of S-1 components, including this compound, in patient populations. These studies have shown that renal function, typically assessed by creatinine (B1669602) clearance (CrCl), is a primary factor influencing the exposure to this compound and, consequently, the resulting exposure to 5-FU. scispace.comascopubs.org As renal function declines, there is an observed increase in this compound plasma levels. nih.govscispace.com PopPK models have been developed to describe the kinetics of this compound and other S-1 components, incorporating factors such as renal function to understand their impact on exposure. researchgate.netascopubs.orgmdpi.comnih.govjst.go.jp
Pharmacodynamics of this compound
The pharmacodynamic activity of this compound is centered on its inhibitory effect on the enzyme DPD.
Target Engagement Studies of DPD Inhibition by this compound
This compound functions as a reversible and selective inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). drugbank.comnih.govnih.govwikipedia.orgnih.gov DPD is the rate-limiting enzyme responsible for the initial step in the catabolism of 5-FU, converting it to the inactive metabolite dihydrofluorouracil (DHFU). nih.govnih.govscispace.comresearchgate.net By inhibiting DPD, this compound reduces the breakdown of 5-FU, leading to increased and prolonged plasma concentrations of the active cytotoxic agent. drugbank.comnih.govncats.ionih.govfrontiersin.orgwikipedia.org
In vitro studies have demonstrated that this compound selectively inhibits human DPD with a 50% inhibitory concentration (IC50) of 95 nM. nih.govscispace.com The DPD inhibitory potency of this compound is significantly higher than that of uracil (B121893), another DPD inhibitor. iiarjournals.org
Relationship Between this compound Exposure and 5-FU Systemic Levels
This compound exerts its effect on 5-FU systemic levels by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). patsnap.comnih.govwikipedia.orghemonc.orgnewdrugapprovals.orgdrugbank.com DPD is the principal enzyme responsible for the catabolism and inactivation of 5-FU. nih.govacs.orgresearchgate.net By competitively and reversibly blocking DPD, this compound reduces the breakdown of 5-FU, leading to increased bioavailability and prolonged systemic exposure of the active cytotoxic agent. patsnap.comnih.govwikipedia.orgnewdrugapprovals.orgdrugbank.comnih.govfrontiersin.org
Studies have demonstrated a clear relationship between this compound exposure and increased 5-FU concentrations in plasma and tumor tissues. frontiersin.orgnih.govfrontiersin.org For instance, administration of S-1, which contains this compound, has been shown to result in significantly higher mean 5-FU maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) values compared to the administration of tegafur (B1684496) alone, despite a lower tegafur dose in the combination. drugbank.com This increase in 5-FU exposure is directly attributed to the inhibitory effect of this compound on DPD. drugbank.comfrontiersin.orgfrontiersin.org
Research in cellular models, such as 5-FU-resistant esophageal squamous cell carcinoma (ESCC) cells overexpressing DPD, has further illustrated this relationship. This compound markedly increased intracellular 5-FU concentrations and decreased the concentration of α-fluoro-ureidopropionic acid (FUPA), a metabolite of 5-FU, in these cells. nih.govresearchgate.net This indicates that this compound effectively reduces 5-FU degradation mediated by DPD overexpression, thereby attenuating 5-FU resistance. nih.gov
The inhibitory effect of this compound on DPD is reversible. drugbank.comnih.gov Maximum plasma uracil concentration, an endogenous DPD substrate, is observed several hours after this compound administration, with levels returning to baseline within approximately 48 hours, indicating the transient nature of DPD inhibition by this compound. drugbank.comnih.gov
The clearance of 5-FU is influenced by the rate of its formation from tegafur and the degree of DPD inhibition by this compound. researchgate.netfrontiersin.org A significant correlation between the AUC of 5-FU and this compound concentrations has been observed, suggesting that 5-FU exposure is primarily governed by this compound levels rather than solely by the biotransformation of tegafur. frontiersin.org
Pharmacokinetic studies of S-1 have provided data on the plasma concentrations of its components, including this compound and the resulting 5-FU. For example, after a single oral dose of S-1, the median time to reach maximum plasma concentration (Tmax) for this compound was approximately 1.0 hour. drugbank.comnih.gov The elimination half-life for this compound has been reported to range from 3.1 to 4.1 hours. nih.govmims.com Approximately 65% to 72% of administered this compound is excreted unchanged in the urine. nih.govmims.com
Interactive Data Table 1: Pharmacokinetic Parameters of this compound (Example Data)
| Parameter | Value (Range) | Unit | Source |
| Median Tmax | 1.0 | hours | drugbank.comnih.gov |
| Elimination Half-life | 3.1 - 4.1 | hours | nih.govmims.com |
| Urinary Excretion | 65 - 72 | % | nih.govmims.com |
Pharmacodynamic Biomarkers of this compound Activity
Pharmacodynamic biomarkers related to this compound activity are primarily linked to its mechanism of DPD inhibition and the subsequent effects on 5-FU metabolism and activity. The most direct pharmacodynamic effect of this compound is the inhibition of DPD enzyme activity. While directly measuring DPD activity inhibition in vivo can be complex, its effect is reflected in the altered pharmacokinetics of 5-FU and its metabolites.
One important pharmacodynamic consequence of DPD inhibition by this compound is the increased intracellular concentration of 5-FU and its active metabolites, such as 5-fluoro-2′-deoxyuridine monophosphate (FdUMP). nih.govlunanpharma.com FdUMP inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, which is a primary mechanism of 5-FU's cytotoxic action. nih.govresearchgate.netlunanpharma.com Therefore, the level of TS inhibition or the accumulation of FdUMP could serve as downstream pharmacodynamic markers of effective this compound activity in enhancing 5-FU's effect at the cellular level.
Changes in the levels of 5-FU catabolites, such as FUPA and dihydrofluorouracil (DHFU), can also serve as indirect pharmacodynamic biomarkers of this compound's DPD inhibitory effect. Reduced levels of these catabolites indicate successful inhibition of 5-FU degradation by this compound. nih.govresearchgate.net
Research has also explored potential biomarkers that might predict response or toxicity to 5-FU-based therapies modulated by DPD inhibitors like this compound. For instance, the pre-therapeutic assessment of the plasma concentration ratio of dihydrouracil (B119008) (UH2) to uracil has been proposed as an indirect biomarker for estimating 5-FU clearance, which is influenced by DPD activity. iiarjournals.org A high UH2/uracil ratio may indicate lower DPD activity and potentially higher 5-FU exposure when administered with a DPD inhibitor. iiarjournals.org
In some studies, the expression levels of DPD in tumor tissues have been investigated as potential predictive biomarkers. High DPD expression in tumors can lead to rapid 5-FU degradation and resistance, and this compound's ability to overcome this resistance by inhibiting DPD suggests that DPD expression levels might influence the effectiveness of this compound-containing regimens. acs.orgnih.govspandidos-publications.com However, the role of DPD expression as a predictive biomarker in the context of this compound remains an area of ongoing research.
Other potential pharmacodynamic biomarkers could include markers related to DNA damage or inhibition of DNA synthesis resulting from enhanced 5-FU activity due to this compound. For example, studies investigating the combination of this compound with other agents like cisplatin (B142131) have explored the downregulation of DNA double strand break repair proteins as a potential mechanism contributing to enhanced antitumor effects, which could potentially be explored as pharmacodynamic markers. nih.gov
Interactive Data Table 2: Potential Pharmacodynamic Biomarkers Related to this compound Activity
| Biomarker Category | Specific Biomarker (Examples) | Relevance to this compound Activity |
| 5-FU Metabolism/Catabolism | FUPA, DHFU levels | Decreased levels indicate DPD inhibition by this compound. nih.govresearchgate.net |
| 5-FU Anabolism/Activity | Intracellular 5-FU, FdUMP levels | Increased levels due to reduced degradation and enhanced activity. nih.govresearchgate.netlunanpharma.com |
| Enzyme Activity | DPD activity | Direct target of this compound inhibition. patsnap.comnih.govwikipedia.orghemonc.orgnewdrugapprovals.orgdrugbank.com |
| DNA Synthesis/Damage | TS inhibition, DNA repair proteins | Downstream effects of enhanced 5-FU activity. nih.govresearchgate.netnih.govlunanpharma.com |
| Endogenous Metabolite Ratio | Plasma UH2/Uracil ratio | Indirect indicator of DPD activity and potential 5-FU clearance. iiarjournals.org |
V. Gimeracil in Combination Therapeutic Strategies
Gimeracil as a Component of S-1 (Tegafur-Gimeracil-Oteracil)
S-1 is an oral fixed-dose combination anticancer drug that incorporates tegafur (B1684496), a prodrug of 5-FU, with two modulators of 5-FU's metabolism: this compound and oteracil. researchgate.netnih.gov This formulation is designed to provide a more effective and tolerable oral alternative to intravenous 5-FU. nih.gov
Rationale for the Molar Ratio of S-1 Components
The composition of S-1 is based on a specific molar ratio of its components: tegafur:this compound:oteracil is 1:0.4:1. nih.govnih.gov This ratio was determined through extensive preclinical studies in animal models to optimize the therapeutic index of 5-FU. nih.gov
Tegafur (1 Molar Part): As a prodrug, tegafur is gradually converted to 5-FU in the body, providing sustained levels of the active cytotoxic agent. nih.gov
This compound (0.4 Molar Parts): this compound is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. wikipedia.orgmims.com By inhibiting DPD, this compound significantly increases the plasma concentration and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity. mims.comdrugbank.com The 0.4 molar ratio was identified as optimal for achieving the desired level of DPD inhibition. nih.gov
Oteracil (1 Molar Part): Oteracil potassium primarily acts in the gastrointestinal tract to inhibit the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). wikipedia.orgmims.com This action reduces the local phosphorylation of 5-FU in the gut mucosa, which in turn mitigates gastrointestinal toxicities such as diarrhea and stomatitis. researchgate.netmims.com
Synergistic Effects of this compound within the S-1 Formulation
The primary synergistic effect of this compound within S-1 lies in its ability to maintain therapeutic concentrations of 5-FU. By reversibly blocking DPD, this compound ensures that a higher proportion of the 5-FU converted from tegafur remains active and available to exert its cytotoxic effects on tumor cells. drugbank.com This mechanism allows for the administration of lower doses of tegafur to achieve the desired systemic exposure of 5-FU, which is a key aspect of the S-1 design. drugbank.com The inhibition of DPD by this compound leads to a higher exposure to 5-FU, which is thought to contribute to improved efficacy. researchgate.net
Comparative Efficacy of S-1 with Other Fluoropyrimidine-Based Regimens
S-1 has been extensively compared with other fluoropyrimidine-based regimens, particularly in the context of advanced gastric cancer.
| FLAGS Trial: S-1 + Cisplatin (B142131) vs. 5-FU + Cisplatin | ||
| Endpoint | S-1 + Cisplatin | 5-FU + Cisplatin |
| Median Overall Survival | 8.6 months | 7.9 months |
| Hazard Ratio (95% CI) | 0.92 (0.80–1.05) | |
| p-value | 0.20 |
Data from the FLAGS Phase III trial in advanced gastric cancer. nih.govnih.gov
| Meta-Analysis: S-1 vs. Capecitabine-Based Regimens | ||
| Endpoint | Hazard Ratio (HR) or Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Progression-Free Survival (PFS) | HR: 0.92 | 0.78–1.09 |
| Overall Survival (OS) | HR: 1.01 | 0.84–1.21 |
| Overall Response Rate (ORR) | OR: 1.04 | 0.87–1.25 |
Pooled data from a meta-analysis comparing S-1-based and capecitabine-based regimens in gastrointestinal cancer. plos.orgnih.gov
Combinations of this compound with Chemotherapeutic Agents
The therapeutic utility of this compound, as a component of S-1, extends to its use in combination with other classes of chemotherapeutic agents.
This compound in Combination with Platinum-Based Compounds (e.g., Cisplatin)
The combination of S-1 and cisplatin has become a standard first-line treatment for unresectable advanced gastric cancer, particularly in Japan. nih.govnih.gov The rationale for this combination is based on the synergistic antitumor effects of fluoropyrimidines and platinum compounds.
| SPIRITS Trial: S-1 + Cisplatin vs. S-1 Monotherapy | ||
| Endpoint | S-1 + Cisplatin | S-1 Monotherapy |
| Overall Response Rate | 54% | 31% |
| Median Progression-Free Survival | 6.0 months | 4.0 months |
| Median Overall Survival | 13.0 months | 11.0 months |
Data from the SPIRITS Phase III trial in advanced gastric cancer. nih.gov
Research has also suggested that this compound (referred to by its chemical name, 5-chloro-2,4-dihydroxypyridine or CDHP) may enhance the antitumor effect of cisplatin through mechanisms beyond DPD inhibition. A study in oral squamous cell carcinoma cells indicated that the combination of this compound and cisplatin led to the downregulation of proteins involved in DNA double-strand break repair, potentially increasing the sensitivity of cancer cells to cisplatin-induced DNA damage. nih.gov
This compound Combinations with Taxanes (e.g., Docetaxel)
Taxanes, such as docetaxel and paclitaxel, are another important class of chemotherapeutic agents that have been evaluated in combination with S-1. nih.gov Taxanes work by disrupting the microtubule network within cells, which is crucial for cell division. clevelandclinic.org
However, other studies have explored different combinations and settings. A phase II trial investigating a triple combination of S-1, docetaxel, and cisplatin in patients with advanced gastric cancer showed a high response rate of 87.1% with an acceptable toxicity profile, suggesting potential for this three-drug regimen. nih.gov Another randomized phase II trial that tested the combination of paclitaxel and S-1 reported modest activity and an acceptable safety profile. nih.gov
This compound with Antimetabolites (e.g., Gemcitabine)
The combination of S-1 (containing Tegafur, this compound, and Oteracil) with the antimetabolite Gemcitabine has been explored as a therapeutic option for various malignancies, particularly pancreatic cancer. nih.gov Preclinical studies have indicated that this combination may exert synergistic effects on the growth of pancreatic cancer cell lines by influencing cell cycle arrest. nih.gov
In clinical settings, the combination of gemcitabine and S-1 has been investigated for its efficacy in treating advanced and metastatic pancreatic cancer. nih.gov Studies have also explored this combination for other malignancies, such as biliary tract cancer and gallbladder cancer. nih.govajol.info The rationale for combining these two agents is based on their different mechanisms of action, potentially leading to enhanced antitumor activity. Gemcitabine acts as a nucleoside analog that inhibits DNA synthesis, while the 5-FU generated from S-1's tegafur component disrupts RNA and DNA synthesis through thymidylate synthase inhibition. This compound's role is to maintain effective concentrations of 5-FU. wikipedia.orgnih.gov
Combinations of this compound with Targeted Therapies and Immunotherapy
The integration of this compound, as part of the S-1 formulation, with targeted therapies and immunotherapy represents a developing area of cancer research. These strategies aim to simultaneously attack multiple oncogenic pathways and modulate the tumor microenvironment to overcome resistance and enhance therapeutic responses.
Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy that block specific enzymes crucial for tumor cell growth and proliferation. mdpi.com The combination of S-1 with TKIs has shown potential in treating refractory solid tumors. For instance, combining S-1 with fruquintinib, an anti-vascular endothelial growth factor receptor (VEGFR)-TKI, has been explored. nih.gov Theoretically, fruquintinib may restore tumor cell sensitivity to chemotherapy through its multi-target actions. nih.gov Another case study reported on the use of anlotinib, a multi-target TKI, in combination with S-1 for locally advanced pancreatic cancer. frontiersin.org
Monoclonal antibodies are designed to target specific proteins on the surface of cancer cells or proteins that contribute to cancer growth.
Bevacizumab: This monoclonal antibody targets the vascular endothelial growth factor (VEGF), a key driver of angiogenesis (the formation of new blood vessels that supply tumors). mayoclinic.orgavastin.com The combination of S-1 with bevacizumab has been evaluated in patients with metastatic colorectal cancer, demonstrating antitumor efficacy. nih.govaihta.at The strategy of sustained anti-VEGF therapy combined with chemotherapy is considered an important management approach for this type of cancer. nih.gov
Cetuximab: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), which is involved in cell growth and proliferation. nih.govmdpi.com In gastric cancer cells with EGFR amplification, the combination of 5-FU (the active component derived from S-1) and cetuximab has been shown to synergistically inhibit cell proliferation and enhance apoptosis. nih.gov Cetuximab is used to treat various cancers, including metastatic colorectal cancer and head and neck cancer, often in combination with chemotherapy regimens that include fluoropyrimidines. medscape.comvaluebasedcancer.com
The tumor microenvironment (TME) is a complex ecosystem of cells, signaling molecules, and extracellular matrix that can influence cancer progression and immune evasion. scitechdaily.comfrontiersin.org There is emerging evidence that combining chemotherapy, such as S-1, with targeted therapies like VEGFR-TKIs can favorably modulate the TME. nih.gov This combination may promote the release of tumor-associated neoantigens, which can enhance the efficacy of immune checkpoint inhibitors (ICIs). nih.gov By altering the TME, these combination strategies may convert "immune-cold" tumors, which are unresponsive to immunotherapy, into "immune-hot" tumors that are more susceptible to immune attack. nih.govmdpi.com
This compound as a Radiosensitizer
Beyond its well-established role as a DPD inhibitor, this compound has been identified as a potent radiosensitizer, a substance that makes tumor cells more susceptible to the effects of radiation therapy. nih.goviiarjournals.orgresearchgate.net This radiosensitizing effect is independent of its function within the S-1 formulation and occurs with this compound alone. nih.gov Studies have shown that while this compound by itself has minimal antitumor effects, its combination with radiation results in a pronounced antitumor effect in various cancer cell lines, including oral squamous cell carcinoma and in human cancer xenograft models. iiarjournals.orgresearchgate.netnih.gov
The primary mechanism through which this compound sensitizes cells to radiation is by inhibiting DNA repair pathways, specifically homologous recombination (HR). nih.govnih.gov Radiation therapy induces DNA double-strand breaks (DSBs), which are highly lethal to cells if not repaired. nih.gov Cancer cells rely on two major pathways to repair these breaks: non-homologous end-joining (NHEJ) and homologous recombination (HR). iiarjournals.org
Research has demonstrated that this compound effectively inhibits the HR pathway. nih.govnih.gov This was shown in studies where this compound did not sensitize cells deficient in HR to radiation but did sensitize cells deficient in NHEJ, indicating its specific action on the HR pathway. nih.gov The inhibition of HR-mediated DNA repair by this compound leads to an accumulation of radiation-induced damage, ultimately enhancing cancer cell death. nih.gov Further evidence from γ-H2AX focus assays, which mark DNA DSBs, confirms that this compound inhibits their repair. nih.govnih.gov
Table 1: Research Findings on this compound-Mediated Radiosensitization
| Finding | Experimental Model | Implication | Reference(s) |
|---|---|---|---|
| This compound inhibits the repair of DNA double-strand breaks. | γ-H2AX focus assays in various cancer cell lines. | This compound interferes with a critical cellular response to radiation-induced damage. | nih.gov |
| This compound specifically inhibits the homologous recombination (HR) DNA repair pathway. | Cell lines deficient in either HR or non-homologous end-joining (NHEJ). | The radiosensitizing effect is mechanism-specific, targeting a key DNA repair process. | nih.govnih.gov |
| This compound enhances the efficacy of X-ray irradiation in a dose-dependent manner. | Lung and head and neck cancer xenografts. | The radiosensitizing effect is observable in vivo and is dependent on the amount of this compound. | nih.gov |
| Combined this compound and radiation markedly induces reactive oxygen/nitrogen species (ROS/RNS). | Oral squamous cell carcinoma cells. | The generation of ROS/RNS may contribute to the apoptotic processes in cancer cells following combination treatment. | iiarjournals.org |
Efficacy of this compound-Radiation Combinations in Various Cancer Types
This compound, primarily known as a component of the oral fluoropyrimidine S-1, has demonstrated a significant radiosensitizing effect independent of its role in 5-fluorouracil (B62378) (5-FU) metabolism. This intrinsic property of this compound to enhance the efficacy of radiation therapy is attributed to its ability to inhibit DNA double-strand break (DSB) repair mechanisms, a critical pathway for cell survival after radiation-induced damage. nih.govnih.gov Specifically, this compound has been shown to suppress homologous recombination (HR), a key process in the repair of DNA damage caused by radiotherapy. nih.gov The combination of this compound and radiation has been investigated in various cancer types, with notable efficacy observed in preclinical and clinical settings.
Oral Squamous Cell Carcinoma (OSCC): In vitro and in vivo studies have provided robust evidence for the radiosensitizing effects of this compound in OSCC. The combination treatment has been shown to significantly inhibit tumor growth and colony formation of OSCC cells. iiarjournals.orgnih.gov Mechanistically, this is achieved through the down-regulation of DNA double-strand break repair proteins and the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to apoptosis of cancer cells. iiarjournals.orgnih.gov Preclinical data has demonstrated that the addition of this compound can enhance the radiosensitivity of OSCC cells by a factor of 1.54. iiarjournals.org
Interactive Data Table: Preclinical Efficacy of this compound-Radiation in Oral Squamous Cell Carcinoma (HSC2 Cells)
| Treatment Group | Tumor Growth Inhibition | Enhancement of Radiosensitivity (Factor) | Key Molecular Effects |
| This compound Alone | No significant inhibition | N/A | Down-regulation of DNA repair proteins (Rad51, Rad50, Ku80, Ku70, DNA-PKcs) |
| Radiation Alone | Significant inhibition | N/A | Induction of DNA double-strand breaks |
| This compound + Radiation | Significantly greater inhibition than either agent alone | 1.54 | Significant down-regulation of DNA repair proteins; Increased ROS/RNS generation |
Source: Anticancer Research, 2016. iiarjournals.org
Interactive Data Table: Clinical Efficacy of S-1 (with this compound) and Radiotherapy in Elderly Patients with Squamous Cell Carcinoma of the Lung
| Treatment Group | Overall Response Rate (Complete + Partial) | Median Progression-Free Survival (Months) |
| S-1 + 3D-CRT | 68.6% | 11.8 |
| Gemcitabine + 3D-CRT (Control) | 38.5% | 7.8 |
Source: Cancer Radiother, 2016. nih.gov
Esophageal Cancer: The combination of S-1 and radiotherapy has also shown promise in the treatment of recurrent esophageal cancer. A study comparing three-dimensional conformal radiotherapy alone versus in combination with S-1 demonstrated a significant improvement in survival rates for patients receiving the combination therapy. nih.gov
Interactive Data Table: Survival Rates in Recurrent Esophageal Cancer Treated with Radiotherapy and S-1 (with this compound)
| Treatment Group | One-Year Survival Rate | Two-Year Survival Rate |
| 3D-CRT + S-1 | 80.4% | 53.6% |
| 3D-CRT Alone (Control) | 55.4% | 30.4% |
Source: Pakistan Journal of Medical Sciences, 2016. nih.gov
Strategies for Optimizing this compound-Radiation Combined Modality Regimens
To maximize the therapeutic benefit of combining this compound with radiation, several optimization strategies are being explored. These strategies aim to enhance the radiosensitizing effect of this compound while potentially minimizing toxicity.
Combination with Hyperthermia: Preclinical studies have shown that this compound's cell-killing effects are enhanced by hyperthermia (heat treatment at 42°C or more). nih.gov The degree of heat sensitization with this compound increases as the temperature rises. nih.gov The combination of this compound, hyperthermia, and radiation has been found to be more effective than each modality alone, suggesting a synergistic interaction. nih.gov Hyperthermia is believed to work in concert with radiation by increasing blood flow and oxygenation in the tumor, making cancer cells more susceptible to radiation damage. hcioncology.com
Combination with Other Chemotherapeutic Agents: this compound has been shown to enhance the cell-killing effects of other anticancer drugs such as camptothecin (CPT) and 5-fluorouracil (5-FU). nih.gov When combined with these agents and radiation, the radiosensitizing effect is further amplified. nih.gov This suggests that a multi-drug approach incorporating this compound could be a potent strategy to overcome radioresistance.
Timing and Cell Cycle Synchronization: The radiosensitizing effect of this compound has been observed to be more pronounced in cells that are in the S-phase of the cell cycle. nih.gov This finding suggests that the timing of this compound administration relative to radiation delivery could be a critical factor in optimizing treatment outcomes. Strategies that synchronize the tumor cell population in the S-phase prior to this compound and radiation administration could potentially enhance the efficacy of the combination therapy.
Optimization of Radiation Dosing and Fractionation: The effectiveness of any combination therapy involving radiation is dependent on the radiation dosing and fractionation schedule. nih.govharvard.edu For this compound-radiation combinations, it is crucial to determine the optimal radiation dose per fraction and the time interval between fractions to maximize tumor damage while minimizing toxicity to surrounding healthy tissues. harvard.edu This may involve advanced treatment planning techniques to conform the radiation dose to the tumor volume. nih.gov
Vi. Mechanisms of Resistance to Gimeracil and Overcoming Strategies
Mechanisms of 5-FU Resistance Relevant to Gimeracil's Action
Resistance to 5-FU is multifactorial and can involve alterations in drug metabolism, target enzyme levels, DNA repair pathways, and drug transport. This compound's primary mechanism of action is the inhibition of DPD, an enzyme responsible for the catabolism of 5-FU. Therefore, mechanisms of 5-FU resistance that impact DPD activity or bypass the need for DPD inhibition are particularly relevant.
Role of DPD Overexpression in 5-FU Resistance and this compound Sensitivity
Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU, responsible for degrading approximately 80% of administered 5-FU into inactive metabolites, such as dihydrofluorouracil (DHFU). mdpi.comnih.govacs.org Elevated levels of DPD in tumor cells or the liver lead to increased degradation of 5-FU, resulting in reduced intracellular concentrations of the active cytotoxic metabolites and consequently, decreased therapeutic efficacy and the development of resistance. mdpi.comresearchgate.net Higher DPD expression in tumor cells has been associated with intrinsic 5-FU resistance. fortunejournals.com
Studies have shown that 5-FU-resistant cell lines often exhibit higher DPD expression compared to sensitive cells. nih.gove-century.usspandidos-publications.com For instance, novel 5-FU-resistant esophageal squamous cell carcinoma (ESCC) cells (TE-5R) established by stepwise exposure to increasing concentrations of 5-FU showed higher DPD expression and more rapid intracellular 5-FU degradation than parental sensitive cells (TE-5). nih.gove-century.us
This compound, by competitively and reversibly inhibiting DPD, prevents the rapid breakdown of 5-FU, thereby increasing its intracellular concentration and enhancing its antitumor effect. nih.govnih.gov In the context of DPD overexpression, this compound's ability to inhibit this enzyme is crucial for restoring 5-FU sensitivity. Research has demonstrated that this compound can significantly reduce the 5-FU resistance in cell lines with DPD overexpression. nih.gove-century.usresearchgate.net In the TE-5R cells with high DPD expression, this compound markedly increased intracellular 5-FU concentration and decreased the concentration of the inactive metabolite FUPA (α-fluoro-ureidopropionic acid), attenuating 5-FU resistance. nih.gove-century.usresearchgate.net However, the effectiveness of this compound in overcoming resistance appears to be specifically pronounced in cells with high DPD expression, with less impact on cells with low or no DPD expression. nih.gove-century.us
The following table illustrates the effect of this compound on 5-FU sensitivity in DPD-overexpressing resistant cells compared to sensitive cells:
| Cell Line | This compound Presence | 5-FU IC₅₀ (μM) | P-value |
| TE-5 (Sensitive) | Without this compound | 4.9 ± 0.9 | 0.881 |
| TE-5 (Sensitive) | With this compound | 4.8 ± 0.9 | |
| TE-5R (Resistant) | Without this compound | 59.0 ± 14.3 | 0.023 |
| TE-5R (Resistant) | With this compound | 20.8 ± 9.2 |
Data adapted from research on 5-FU-resistant ESCC cells. nih.govresearchgate.net IC₅₀ represents the half maximal inhibitory concentration.
This data indicates that this compound significantly reduced the IC₅₀ of 5-FU in the resistant TE-5R cells, but had no significant effect on the sensitive TE-5 cells. nih.govresearchgate.net
DNA Repair Pathway Upregulation in 5-FU Resistance
5-FU exerts its cytotoxic effects, in part, by being misincorporated into DNA and RNA and by inhibiting thymidylate synthase (TS), an enzyme essential for DNA synthesis. acs.orgmdpi.com This leads to DNA damage, including DNA strand breaks. fortunejournals.com Upregulation of DNA repair pathways can contribute to 5-FU resistance by efficiently repairing the damage induced by the drug, thus allowing cancer cells to survive and proliferate despite exposure. nih.govmdpi.comfrontiersin.orgnih.gov
Mechanisms involved in DNA repair, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can play a role in resistance to chemotherapy agents, including 5-FU. nih.govmdpi.com In 5-FU-resistant cells, increased NHEJ activity has been reported, which may contribute to increased DNA damage repair and resistance to apoptosis. nih.gov While this compound's primary function is DPD inhibition, there is some evidence suggesting that it might also influence DNA repair pathways. One study indicated that this compound (as CDHP) might enhance the efficacy of radiotherapy by suppressing homologous recombination-mediated DNA repair pathways. spandidos-publications.com This suggests a potential, albeit not fully elucidated, link between this compound and DNA repair mechanisms that could be relevant in the context of resistance.
Pharmacokinetics-Associated Resistance Mechanisms Affecting this compound and 5-FU
Pharmacokinetic factors, which govern the absorption, distribution, metabolism, and excretion of a drug, can significantly influence the effectiveness of chemotherapy and contribute to resistance. For 5-FU, rapid metabolism by DPD is a major pharmacokinetic factor leading to reduced bioavailability. mdpi.comfortunejournals.com this compound addresses this by inhibiting DPD, thereby increasing the systemic exposure to 5-FU. nih.govcancernetwork.com
However, other pharmacokinetic mechanisms can also contribute to resistance and potentially affect the efficacy of this compound-containing regimens. Alterations in drug transport, including decreased influx or increased efflux of 5-FU into cancer cells, can reduce intracellular drug concentrations, leading to resistance. nih.govpharmgkb.org Several transporters have been implicated in 5-FU resistance, including ABCG2, ABCC3, ABCC4, and ABCC5. pharmgkb.org While this compound's action is primarily enzymatic inhibition, changes in the transport of 5-FU could indirectly impact the effectiveness of DPD inhibition if less 5-FU is available intracellularly to be preserved by this compound.
Furthermore, the pharmacokinetics of this compound itself could theoretically influence treatment outcomes, although research specifically on this compound's pharmacokinetic resistance mechanisms is limited. Studies have investigated the pharmacokinetics of this compound in combination therapies, noting correlations between this compound and 5-FU concentrations in plasma and other tissues. iiarjournals.org However, whether altered this compound pharmacokinetics directly contributes to resistance to the combination therapy requires further investigation.
Strategies to Overcome this compound-Related Resistance
Strategies to overcome resistance in the context of this compound-containing regimens primarily focus on addressing the mechanisms of 5-FU resistance that this compound is designed to counteract or on exploring alternative approaches to enhance cytotoxicity.
Modulating DPD Activity to Restore 5-FU Sensitivity
Given the central role of DPD overexpression in 5-FU resistance and the mechanism of action of this compound, modulating DPD activity is a key strategy to restore 5-FU sensitivity. This compound itself is a potent DPD inhibitor used for this purpose, particularly in combination therapies like S-1. nih.gove-century.usresearchgate.netwikipedia.org By inhibiting DPD, this compound increases the bioavailability and intracellular concentration of 5-FU, overcoming the resistance caused by excessive drug degradation. nih.gove-century.usnih.govcancernetwork.com
Research has shown that the addition of this compound can significantly reduce the IC₅₀ of 5-FU in DPD-overexpressing resistant cells, effectively resensitizing them to 5-FU treatment. nih.gove-century.usresearchgate.net This highlights the importance of DPD inhibition as a strategy to overcome resistance driven by increased 5-FU catabolism.
Beyond this compound, other DPD inhibitors or strategies aimed at downregulating DPD expression are being investigated to further enhance 5-FU efficacy and overcome resistance. acs.orgcancernetwork.com For instance, some studies have explored the potential of targeting upstream regulators of DPD expression. mdpi.comacs.org
Targeting DNA Repair Pathways in Conjunction with this compound
As upregulation of DNA repair pathways can contribute to 5-FU resistance by mitigating the DNA damage induced by 5-FU, targeting these pathways in combination with this compound and 5-FU could be a promising strategy to enhance treatment efficacy. Inhibitors of various DNA repair mechanisms, such as those involved in base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ), are being investigated as potential chemosensitizers. frontiersin.orgnih.govmdpi.com
Combining a DPD inhibitor like this compound with agents that target specific DNA repair pathways could potentially create a synergistic effect, increasing DNA damage accumulation and overwhelming the repair capacity of resistant cancer cells. While direct research specifically combining this compound with DNA repair inhibitors is an active area of investigation, the principle of targeting DNA repair to overcome resistance to DNA-damaging agents like 5-FU is well-established. frontiersin.orgnih.gov Some studies have explored the potential of this compound (CDHP) to influence DNA repair pathways, suggesting it might enhance the effects of other therapies by downregulating DNA double-strand break repair proteins or suppressing HR-mediated repair. spandidos-publications.com This suggests a potential for this compound itself to contribute to DNA repair modulation, which could be exploited in combination strategies.
Further research is needed to fully understand the interactions between this compound, 5-FU, and DNA repair mechanisms and to identify optimal combinations for overcoming resistance.
Novel Combination Approaches for Resistant Tumors
Novel combination approaches involving this compound, primarily as part of the S-1 regimen, are being explored to overcome resistance in various tumor types. These strategies aim to enhance the efficacy of treatment by combining S-1 with other chemotherapeutic agents, targeted therapies, or immunotherapies.
Combinations with DNA-targeting drugs have shown promising results in increasing anticancer activity and overcoming resistance nih.govmdpi.com. For instance, the combination of this compound with Cisplatin (B142131) has been shown to suppress oral squamous cell carcinoma (OSCC) tumor growth in vitro and in vivo, potentially through more effective inhibition of the DNA double-strand break (DSB) repair system compared to Cisplatin alone nih.gov. Despite the common use of 5-FU, to which HNSCC cells can develop resistance, therapeutic approaches capable of resensitizing cancer cells to 5-FU are being investigated nih.gov.
S-1 has been investigated in combination with Bevacizumab, an anti-VEGF antibody, showing modest to high efficacy in other types of cancer nih.gov. In OSCCs, a synergistic effect was observed with the combination of S-1 and Bevacizumab, leading to the inhibition of cell proliferation and enhanced apoptosis in vivo mdpi.com.
Preclinical studies have evaluated combination therapies using S-1 with several targeted agents or antibodies against human tumor xenografts. The combination of S-1 and the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib, demonstrated significant inhibition of growth in human non-small cell lung cancer (NSCLC) cell lines, with superior antitumor activity compared to either monotherapy nih.gov. Combinations of S-1 with multi-tyrosine kinase inhibitors like Sorafenib or Sunitinib also showed significantly superior activity against breast cancer and NSCLC cell lines compared to monotherapy nih.gov. Furthermore, the combination of S-1 with the anti-VEGF antibody Bevacizumab or the anti-EGFR antibody Cetuximab showed significantly superior activity against human colorectal cancer cell lines, including a 5-FU-resistant cell line nih.gov.
| Combination Therapy | Cancer Type(s) | Key Findings (Preclinical/Clinical) | Source |
| This compound + Cisplatin | Oral Squamous Cell Carcinoma (OSCC) | Suppressed tumor growth in vitro and in vivo, potentially via enhanced DNA DSB repair inhibition. | nih.gov |
| S-1 + Bevacizumab | Other cancers, OSCC | Modest to high efficacy (other cancers); Synergistic effect, inhibited proliferation, enhanced apoptosis in OSCC (preclinical). | nih.govmdpi.com |
| S-1 + Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Significantly superior antitumor activity vs. monotherapy in human xenografts (preclinical). | nih.gov |
| S-1 + Sorafenib or Sunitinib | Breast Cancer, NSCLC | Significantly superior antitumor activity vs. monotherapy in human xenografts (preclinical). | nih.gov |
| S-1 + Bevacizumab or Cetuximab | Colorectal Cancer (including 5-FU resistant) | Significantly superior antitumor activity vs. monotherapy in human xenografts, including a 5-FU resistant cell line (preclinical). | nih.gov |
| S-1 + Irinotecan | Metastatic and Recurrent Breast Cancer (MRBC) | Effective in a Phase II clinical trial, with a 47% response rate and manageable toxicity. | nih.gov |
| S-1 + Fruquintinib + Sintilimab | MSS Metastatic Colorectal Cancer (mCRC) (BRAF V600E) | Durable response observed in a case report as third-line treatment. | frontiersin.org |
| Nab-paclitaxel + S-1 | Advanced Biliary Tract Carcinoma (BTC) | Showed explicit activities comparable to current standard regimens in a Phase 2 trial. | amegroups.org |
| S-1 + Apatinib | Metastatic Colorectal Cancer (mCRC) | mPFS of 7.9 months and mOS of 12.9 months in a single-arm phase II study in pre-treated patients. | nih.gov |
| Fruquintinib + S-1 | Advanced Colorectal Cancer | Preliminary evidence in a case report suggests longer progression-free survival with this oral combination. | wjgnet.com |
Clinical trials are also exploring novel combinations. A Phase II clinical trial investigated metronomic chemotherapy with combined Irinotecan and S-1 in patients with metastatic and recurrent breast cancer, showing effectiveness with a 47% response rate and generally modest and manageable toxicity nih.gov.
In metastatic colorectal cancer, particularly in cases with resistance to standard therapies, novel combinations are being evaluated. A case report highlighted a durable response with S-1 combined with Fruquintinib and Sintilimab as a third-line treatment for MSS metastatic colorectal cancer with a BRAF V600E mutation frontiersin.org. This combination of an anti-VEGFR-TKI (Fruquintinib), an immune checkpoint inhibitor (Sintilimab), and chemotherapy (S-1) is theorized to enhance immune recognition and T-cell reactivity by modulating the tumor microenvironment frontiersin.org.
Preliminary evidence from a case report suggests that the oral combination of Fruquintinib and S-1 may result in longer progression-free survival in patients with advanced colorectal cancer wjgnet.com. Fruquintinib, an anti-VEGFR-TKI, is thought to potentially restore tumor cell sensitivity to chemotherapy through multi-target and multi-pathway mechanisms nih.gov.
These research findings and ongoing clinical investigations underscore the potential of novel combination approaches utilizing this compound (as part of S-1) to overcome resistance and improve outcomes in patients with various resistant tumors.
Vii. Toxicity Mechanisms and Safety Considerations in Gimeracil Research
Molecular and Cellular Mechanisms of Gimeracil-Associated Toxicities
The toxicities associated with this compound-containing regimens are largely linked to the increased exposure to 5-FU resulting from DPYD inhibition drugbank.comhemonc.orgnih.gov. 5-FU exerts its cytotoxic effects by interfering with DNA and RNA synthesis, impacting rapidly dividing cells, including both cancer cells and healthy cells in various tissues hemonc.orgwikipedia.orgontosight.ai.
Hepatic Metabolic Perturbations Induced by this compound
Research suggests a potential link between DPYD inhibition by this compound and hepatic metabolic processes. Studies using in vitro models of fatty acid-induced steatosis have explored the impact of pharmacologic inhibition of DPYD. One study indicated that this compound exposure significantly reduced lipid droplet accumulation in hepatocytes in a dose-responsive manner nih.gov. This suggests a role for DPYD in hepatocyte metabolic regulation and as a modulator of hepatic steatosis nih.gov. Pathway analysis in cells treated with this compound and fatty acids revealed significant disruption in pathways associated with lipid, cholesterol, and coenzyme metabolic processes researchgate.net. These findings suggest that perturbing the pyrimidine (B1678525) catabolism pathway through DPYD inhibition might enhance mitochondrial functionality and fatty acid oxidation nih.gov.
Table 1: Effect of this compound on Lipid Droplet Accumulation in Hepatocytes
| Condition | Lipid Droplet Area (Spot area per cell area) | IC50 (nM) | R² |
| Vehicle control + FFAs | > twofold increase | - | - |
| This compound + FFAs | Significantly reduced | 247.8 | 0.8481 |
| This compound + Vehicle control (dose-responsive) | Significantly reduced | - | - |
Data derived from an in vitro model of fatty acid-induced steatosis nih.gov.
Renal Function Alterations Associated with this compound Combinations
This compound is primarily excreted unchanged in the urine nih.gov. In patients with renal dysfunction, the urinary excretion of this compound is markedly decreased, leading to increased blood concentrations of this compound and, consequently, increased exposure to 5-FU taiho.com.sgnih.gov. This increased 5-FU exposure is suggested to enhance the risk of adverse reactions, including bone marrow depression taiho.com.sg. Research highlights the importance of considering renal function when using this compound-containing regimens to prevent toxicity nih.gov. Studies have shown that in patients with renal impairment, exposure to 5-FU is affected, likely due to increased plasma levels of this compound nih.gov.
Ocular Toxicity Mechanisms
Ocular toxicity, particularly corneal damage, has been reported as an adverse effect of this compound-containing treatments like S-1 researchgate.net. While the exact pathogenesis remains unclear, it is thought to be related to the effect of 5-FU, the active metabolite, on rapidly proliferating ocular tissues such as the corneal epithelium, conjunctiva, and lacrimal ducts researchgate.net. Studies have investigated the levels of tegafur (B1684496) and 5-FU in the tears of patients receiving S-1, suggesting a potential link between drug levels in tears and ocular problems researchgate.net. The constituents of S-1, including tegafur, this compound, and oteracil, are speculated to have an effect on corneal cells researchgate.net.
Hematological Impact of this compound in Combination Chemotherapy
Hematological toxicity, particularly bone marrow suppression, is a dose-limiting toxicity of this compound-containing regimens taiho.com.sgnih.gov. This is primarily attributed to the cytotoxic effects of 5-FU on rapidly dividing bone marrow cells hemonc.orgwikipedia.orgontosight.ai.
Mechanisms of Bone Marrow Suppression
Bone marrow suppression, including neutropenia, leukopenia, thrombocytopenia, and anemia, is a significant adverse effect taiho.com.sgmims.com. The mechanism is linked to 5-FU's interference with DNA and RNA synthesis, which disrupts the proliferation of hematopoietic progenitor cells in the bone marrow hemonc.orgwikipedia.orgontosight.ai. This compound contributes to this by inhibiting DPYD, thus increasing the systemic exposure to 5-FU and enhancing its cytotoxic effects on the bone marrow drugbank.comhemonc.orgnih.govtaiho.com.sg. Research indicates that the incidence of bone marrow suppression can be higher with increased relative dose intensity of S-1 nih.gov. Studies have also identified risk factors for severe hematological toxicity in patients receiving this compound combinations, such as baseline white blood cell count, creatinine (B1669602) levels, and female gender nih.gov.
Research on Pharmacogenomics of this compound Toxicity
Pharmacogenomics research in the context of this compound toxicity primarily focuses on genetic variations in the DPYD gene. Since this compound inhibits DPYD, variations in this enzyme's activity can significantly influence the metabolism of 5-FU and, consequently, the risk and severity of toxicity mdpi.comfrontiersin.org. Genetic variations in DPYD can lead to partial or complete enzyme deficiency, resulting in increased exposure to 5-FU and a higher risk of severe, potentially fatal, toxicities mdpi.com. Research in pharmacogenomics aims to identify DPYD polymorphisms that predict toxicity and to develop personalized dosing strategies based on an individual's genetic profile mdpi.com. While DPYD variations are a key focus, pharmacogenomic studies in cancer chemotherapy toxicity also explore other genes involved in drug metabolism, transport, and targets mdpi.comfrontiersin.org.
Genetic Polymorphisms Influencing this compound-Related Adverse Events
Genetic polymorphisms play a significant role in the variability of patient responses to fluoropyrimidine-based therapies, including those that incorporate this compound. This compound is a component of the oral chemotherapy agent S-1 (tegafur/gimeracil/oteracil potassium), and its primary function is to inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD) rsc.orgwikipedia.org. DPD is the rate-limiting enzyme responsible for the catabolism of 5-fluorouracil (B62378) (5-FU), the active metabolite of tegafur wikipedia.orgmims.comfishersci.se. Variations in the gene encoding DPD, DPYD, can lead to altered enzyme activity, profoundly impacting the metabolism and clearance of 5-FU and consequently influencing the risk of toxicity mims.comfishersci.sefishersci.ca.
Research has identified several genetic polymorphisms within the DPYD gene that are associated with reduced or absent DPD activity. Individuals carrying certain variants may experience an accumulation of fluoropyrimidines, leading to an increased risk of severe and potentially life-threatening adverse events mims.comfishersci.sefishersci.cawikipedia.org. These adverse events are primarily linked to the elevated systemic exposure to 5-FU.
Key DPYD gene variants studied for their impact on DPD activity and fluoropyrimidine toxicity include DPYD2A (c.1905+1G>A), c.1679T>G (DPYD13), c.2846A>T, and c.1236G>A mims.comfishersci.sefishersci.ca. These variants can result in a spectrum of DPD deficiency, ranging from partial to complete loss of function fishersci.sefishersci.cawikipedia.org.
Studies indicate that the prevalence of partial DPD deficiency in the population is approximately 3-5%, while complete DPD deficiency is considerably rarer, estimated to occur in less than 1% (around 0.2%) of individuals fishersci.sefishersci.cawikipedia.org. Patients with complete DPD deficiency are recognized as being at a very high risk of severe toxicity when exposed to fluoropyrimidines and should not be treated with these agents wikipedia.org. Patients with partial deficiency also face an increased risk of severe adverse reactions fishersci.sewikipedia.org.
The presence of this compound in S-1, by inhibiting DPD, is intended to modulate 5-FU metabolism. However, even with DPD inhibition by this compound, genetic variations in DPYD remain critical determinants of toxicity risk due to their fundamental impact on the initial DPD activity levels. wikipedia.orgwikipedia.org.
The following table summarizes some of the key DPYD genetic variants and their reported associations with DPD deficiency and toxicity risk:
| DPYD Variant | Associated DPD Activity | Estimated Prevalence (Partial Deficiency) | Estimated Prevalence (Complete Deficiency) | Associated Toxicity Risk (Fluoropyrimidines) |
| DPYD2A (c.1905+1G>A) | Reduced or Absent | Included in 3-5% range fishersci.sefishersci.cawikipedia.org | Included in <1% (0.2%) range fishersci.sefishersci.cawikipedia.org | Increased, potentially severe/fatal mims.comfishersci.sefishersci.cawikipedia.org |
| c.1679T>G (DPYD13) | Reduced or Absent | Included in 3-5% range mims.comfishersci.sefishersci.ca | Included in <1% (0.2%) range fishersci.se | Increased, potentially severe/fatal fishersci.se |
| c.2846A>T | Reduced | Included in 3-5% range mims.comfishersci.ca | Not typically associated with complete | Increased mims.comfishersci.ca |
| c.1236G>A | Reduced | Included in 3-5% range mims.comfishersci.ca | Not typically associated with complete | Increased mims.comfishersci.ca |
Note: Prevalence estimates can vary across different ethnic populations. wikipedia.org
Further research continues to explore the complex interplay between various DPYD polymorphisms, other genetic factors (such as CYP2A6 variants, which can affect tegafur metabolism wikipedia.orgfishersci.dk), and their collective influence on the pharmacokinetics and pharmacodynamics of fluoropyrimidines in the presence of DPD inhibitors like this compound. wikipedia.orgwikipedia.orgfishersci.dk
Viii. Advanced Research Methodologies in Gimeracil Studies
Omics Technologies for Gimeracil Research
Omics technologies, such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at the molecular level. These approaches are valuable in this compound research for dissecting the complex interactions between the compound, cellular pathways, and the tumor microenvironment. Single-cell omics further allows for the investigation of heterogeneity within cell populations, which can be crucial for understanding differential responses to this compound. mdpi.comcellenion.com
Genomics and Epigenomics in Predicting this compound Response and Resistance
Genomics and epigenomics play a crucial role in understanding and predicting response and resistance to chemotherapy agents, including those used in combination with this compound. Genetic variations, particularly in the DPYD gene which encodes the DPD enzyme, are known to influence the metabolism of 5-FU and, consequently, the effectiveness and toxicity of fluoropyrimidine-based therapies. acs.orgdrugbank.com High levels of DPD expression, often resulting from DPYD gene overexpression or amplification, have been associated with resistance to 5-FU. researchgate.netnih.gov Studies have investigated the link between DPYD genotype status and altered resistance to 5-FU, highlighting the importance of genetic factors in determining treatment outcomes. researchgate.net
Epigenetic modifications, such as DNA methylation and histone modifications, can also contribute to drug resistance in cancer. nih.govmdpi.comnews-medical.net While research specifically detailing the direct impact of this compound on global genomic or epigenomic landscapes is limited in the provided search results, studies on fluoropyrimidine resistance in general suggest that epigenetic alterations can modulate the expression of genes involved in drug metabolism and response, potentially influencing the effectiveness of this compound-containing regimens. mdpi.comfrontiersin.orgfrontiersin.org For instance, DNA methylation patterns have been investigated for their predictive value in the efficacy of chemotherapy for gastric cancer, where S-1 is used. frontiersin.org
Transcriptomics and Proteomics for this compound Mechanism Elucidation
Transcriptomics and proteomics are powerful tools for elucidating the molecular mechanisms underlying this compound's action and the cellular response to it. Transcriptomic analysis, which involves studying the complete set of RNA transcripts, can reveal changes in gene expression profiles induced by this compound or associated with response and resistance. For example, studies investigating resistance to 5-FU have used transcriptomics to identify differentially expressed genes related to drug metabolism and other pathways. researchgate.netbmj.com Research on the S-1 combination has also utilized transcriptomics to understand changes in the tumor microenvironment following treatment. bmj.com
Proteomics, the large-scale study of proteins, provides complementary information by revealing changes in protein abundance, modifications, and interactions. Since this compound's primary target is the DPD enzyme, proteomics can be used to study DPD expression levels and activity, as well as other proteins involved in 5-FU metabolism and downstream cellular effects. While specific proteomic studies solely focused on this compound were not prominently featured in the search results, proteomics is recognized as an important approach for identifying deregulated proteins and signaling pathways in cancer, which can be relevant to understanding resistance mechanisms to therapies that include this compound. mdpi.com
Metabolomics for Understanding Metabolic Perturbations by this compound
Metabolomics involves the comprehensive analysis of metabolites within a biological system. This approach is valuable for understanding how this compound, particularly through its inhibition of DPD and subsequent impact on 5-FU metabolism, perturbs cellular metabolic processes. This compound's inhibition of DPD affects the catabolism of pyrimidines like uracil (B121893) and thymine, in addition to 5-FU. researchgate.netbiorxiv.org
Research using metabolomics has shown that this compound inhibition of DPD can perturb metabolic processes related to cholesterol and lipid biosynthesis. researchgate.netbiorxiv.org For instance, RNA sequencing analysis in an in vitro model revealed that DPYD inhibition by this compound led to differential expression of genes that are key regulators of lipid biosynthesis and metabolism, lipid storage, glucose neogenesis, and cholesterol synthesis. biorxiv.org This suggests that this compound's impact extends beyond simply increasing 5-FU levels and can influence broader cellular metabolic landscapes.
A data table summarizing findings from a metabolomics-related study:
| Condition | Differentially Expressed Genes (Examples) | Perturbed Pathways (Examples) |
| This compound + Free Fatty Acids vs. Vehicle + FFAs | HSD17B13, TXNIP, G0S2, MID1IP1 | Lipid, Cholesterol, Coenzyme Metabolic Processes |
This table is based on findings indicating significant disruption in these pathways upon this compound treatment in the presence of free fatty acids. researchgate.net
Single-Cell Omics Approaches in this compound Research
Single-cell omics technologies, such as single-cell RNA sequencing (scRNA-seq), enable the study of molecular profiles at the resolution of individual cells. This is particularly important in cancer research due to tumor heterogeneity, where different cell populations within a tumor can exhibit distinct characteristics, including varying sensitivity to chemotherapy. mdpi.com
While direct studies applying single-cell omics solely to this compound were not extensively detailed in the search results, single-cell approaches are being used in the context of regimens that include this compound. For example, scRNA-seq has been employed in studies investigating the tumor microenvironment in patients treated with neoadjuvant immunotherapy and chemotherapy, including regimens containing tegafur (B1684496)/gimeracil/oteracil (S-1). bmj.comdntb.gov.ua These studies can help to identify specific cell subpopulations that are more or less responsive to treatment and to understand the heterogeneous effects of the therapy at a granular level. Single-cell transcriptomics can reveal differences in gene expression related to drug metabolism and response within different cell types in the tumor microenvironment. bmj.com
Computational and In Silico Approaches
Computational and in silico approaches are valuable for predicting the properties and behavior of this compound and its analogues, as well as for understanding molecular interactions. These methods can complement experimental studies and accelerate the drug discovery and development process.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
While specific detailed SAR studies focused exclusively on this compound analogues were not prominently found, this compound is a pyridine (B92270) derivative, and SAR studies on other pyridinone-containing derivatives have been reported in the context of their biological activities, including anticancer activity and enzyme inhibition. frontiersin.org These studies demonstrate how structural modifications to the pyridinone scaffold can influence potency and target interactions. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used in conjunction with experimental SAR studies to predict the activity of new compounds and to understand the key structural features responsible for their biological effects. scispace.com These in silico approaches can help in the rational design of this compound analogues with potentially improved properties.
Molecular Docking and Dynamics Simulations for this compound-Enzyme Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to investigate the binding interactions between a small molecule like this compound and its target enzyme, predominantly dihydropyrimidine (B8664642) dehydrogenase (DPD). diva-portal.orgnih.gov These methods provide detailed information about the potential binding modes, affinity, and the dynamic behavior of the complex.
Molecular docking predicts the preferred orientation and position of this compound within the active site of DPD based on scoring functions that estimate binding affinity. diva-portal.orgnih.gov While specific detailed molecular docking data for this compound in the retrieved search results is limited, studies on related DPD interactions, such as those with 5-FU, illustrate the typical outputs of such analyses. For instance, molecular docking of 5-FU with DPD suggested interactions with key residues like Asn668, Asn736, Thr737, and Asn609, involving hydrogen bonds. acs.orgnih.gov This type of analysis, when applied to this compound, would reveal the specific amino acid residues in the DPD active site that are critical for this compound binding and inhibition.
Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization
AI and ML algorithms can be trained on large datasets of chemical structures, biological activities, and pharmacological properties to predict the potential efficacy, toxicity, and pharmacokinetic profiles of new compounds or to optimize existing ones. scielo.brnih.govmdpi.comresearchgate.net For DPD inhibitors like this compound, AI/ML could be used for:
Virtual Screening: Identifying novel compounds with similar inhibitory profiles to this compound by screening vast chemical libraries based on learned patterns of interaction with DPD. scielo.brresearchgate.net
Binding Affinity Prediction: Developing models to predict the binding affinity of this compound analogs or other potential DPD inhibitors to the enzyme, supplementing or guiding molecular docking and dynamics studies. diva-portal.orgfrontiersin.orgplos.orgbiorxiv.org
Predicting ADMET Properties: Utilizing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and related compounds, helping to prioritize candidates with favorable profiles early in development. researchgate.net
Optimization of Combination Therapies: While not directly about this compound's intrinsic properties, AI/ML could potentially be used to optimize the components and ratios in combination therapies containing this compound, such as S-1, by predicting synergistic effects or minimizing potential interactions, though this would extend beyond the scope of focusing solely on this compound itself. researchgate.net
The application of AI/ML in drug discovery involves various techniques, including supervised and unsupervised learning, deep learning, and the use of diverse data types like molecular fingerprints, protein sequences, and structural data. diva-portal.orgscielo.brnih.govresearchgate.netbiorxiv.org These methods aim to streamline the identification of potential drug candidates, predict their properties accurately, and reduce the time and cost associated with traditional drug development. scielo.brnih.govresearchgate.net
Data Table Example (Illustrative - Specific this compound-DPD binding data not found in search results):
| Computational Method | Interaction Type/Metric | Value (e.g., kcal/mol, RMSD) | Key Residues Involved | Reference |
| Molecular Docking | Binding Affinity | [Hypothetical Value] | [Hypothetical Residues] | [Citation] |
| Molecular Dynamics | Binding Stability (RMSD) | [Hypothetical Value] | - | [Citation] |
| Molecular Dynamics | Conformational Change | [Description] | - | [Citation] |
Note: The data in the table above is illustrative as specific quantitative data for this compound-DPD interactions from computational studies was not detailed in the provided search snippets. Studies on related compounds like 5-FU provide examples of the types of data generated by these methods acs.orgnih.gov.
Ix. Clinical Research and Translational Aspects of Gimeracil
Patient Stratification and Biomarker Discovery
Patient stratification in the context of Gimeracil-containing regimens, particularly S-1, involves identifying subgroups of patients who are more likely to benefit from treatment or who may be at higher risk of adverse events. Biomarker discovery is integral to this process, seeking measurable indicators that can predict treatment response or patient prognosis memoinoncology.comresearchgate.net.
Predictive Biomarkers for this compound Response
Predictive biomarkers help determine the likelihood of a patient responding to a specific treatment memoinoncology.commdpi.com. For this compound-containing therapies like S-1, research into predictive biomarkers often centers on factors influencing the metabolism and activity of 5-FU, as this compound's primary function is to modulate 5-FU levels.
Dihydropyrimidine (B8664642) dehydrogenase (DPD) expression levels have been extensively studied as a potential predictive biomarker for fluoropyrimidine-based therapies, including S-1 plos.orgnih.govpor-journal.com. DPD is the primary enzyme responsible for the catabolism of 5-FU nih.goviiarjournals.org. This compound inhibits DPD, thereby increasing the bioavailability of 5-FU plos.orgjcancer.org. The hypothesis is that tumors with high DPD expression might be less sensitive to 5-FU, but the presence of this compound in S-1 is intended to counteract this.
Other potential predictive biomarkers explored in the context of S-1, often in combination with other agents, include the expression levels of other fluoropyrimidine-metabolizing enzymes like thymidylate synthase (TS), thymidine (B127349) phosphorylase (TP), and orotate (B1227488) phosphoribosyltransferase (OPRT) plos.orgpor-journal.com. For instance, while TS, TP, and OPRT expression levels were not found to be related to treatment outcomes with adjuvant S-1 in one gastric cancer study, the TP/DPD ratio and OPRT/DPD ratio have been investigated as predictive indicators in colorectal cancer plos.orgpor-journal.com.
Emerging research in combination therapies involving S-1 and immunotherapy agents is exploring novel predictive biomarkers, such as PD-L1 expression, tumor mutational burden (TMB), microsatellite instability (MSI) status, and markers within the tumor microenvironment careboxhealth.combmj.comfrontiersin.orgaacrjournals.orgfrontiersin.orgfrontiersin.org. For example, studies are investigating the potential of biomarkers like PD-L1 and circulating tumor DNA (ctDNA) to predict outcomes in esophageal squamous cell carcinoma treated with S-1 and serplulimab careboxhealth.com. Research in gastric and gastroesophageal junction cancer has also explored the predictive potential of CD3+ cell density and a model incorporating factors like TNFα, IFNγ, IL-10, CD4, and patient age for predicting response to neoadjuvant immunochemotherapy including S-1 bmj.comresearchgate.net.
Prognostic Biomarkers in this compound-Treated Patient Populations
Prognostic biomarkers provide information about the likely outcome of a patient's disease, independent of the specific treatment received memoinoncology.commdpi.com. In populations treated with this compound-containing regimens, certain biomarkers have been investigated for their prognostic value.
In the context of neoadjuvant immunochemotherapy for gastric adenocarcinoma, Lauren's classification (intestinal versus diffuse subtype) has been identified as a potential indicator of efficacy, suggesting a prognostic role for histological subtype in patients receiving regimens that may include S-1 aacrjournals.org. Additionally, exploratory analysis in real-world data for advanced gastric cancer suggested that CA125 positivity might be associated with improved survival following adjuvant treatment, potentially including S-1 based regimens larvol.com.
Companion Diagnostics Development for this compound-Based Therapies
Companion diagnostics are medical devices, often in vitro diagnostics, that provide information essential for the safe and effective use of a corresponding therapeutic product nih.govfda.gov. Their development is crucial for personalized medicine, aiming to identify patients most likely to benefit from a specific treatment or those at increased risk of serious side effects nih.govfda.govprecisionformedicine.com.
While the concept of companion diagnostics is highly relevant to optimizing the use of targeted therapies and certain chemotherapy agents, specific companion diagnostics explicitly developed solely for this compound are not widely reported in the provided search results. However, given this compound's role in modulating 5-FU metabolism by inhibiting DPD, a logical area for companion diagnostic development would involve assessing DPD activity or expression levels to predict response or tailor treatment with S-1.
Research exploring DPD expression as a predictive biomarker for S-1 efficacy in various cancers (such as gastric, pancreatic, and colorectal cancer) highlights the potential need for a diagnostic test to measure DPD levels plos.orgnih.govpor-journal.com. Such a test could theoretically serve as a companion diagnostic to identify patients who might derive greater or lesser benefit from S-1 based on their DPD status. However, the conflicting findings regarding the predictive value of DPD in different cancer types treated with S-1 underscore the complexity and the need for further research and validation before a DPD-based companion diagnostic for S-1 could be routinely implemented plos.org.
The development of companion diagnostics for therapies like S-1 would involve rigorous analytical and clinical validation to ensure the test accurately measures the target biomarker and reliably predicts patient outcomes precisionformedicine.com. Regulatory bodies like the FDA and EMA have frameworks and guidance for the co-development of therapeutics and companion diagnostics fda.govprecisionformedicine.com. Although specific details on the development of a this compound-specific companion diagnostic are not prominent, the ongoing research into biomarkers for S-1 suggests a potential future direction in this area.
Real-World Evidence and Post-Marketing Surveillance Research
Real-world evidence (RWE) is clinical evidence about the usage and potential benefits or risks of a medical product derived from analysis of real-world data (RWD) fda.gov. Post-marketing surveillance (PMS) is a key component of pharmacovigilance and involves monitoring the safety and efficacy of pharmaceutical products after they have been approved and released onto the market uk.comfgk-cro.com. RWE and PMS studies provide valuable insights into how this compound-containing regimens perform in broader patient populations and in routine clinical practice, complementing data from controlled clinical trials fgk-cro.comeuropa.eudovepress.comoup.com.
Pharmacovigilance Studies on this compound-Related Adverse Events
Pharmacovigilance is the science and activities related to the detection, assessment, understanding, and prevention of adverse effects or any other medicine-related problem uk.comeurordis.org. While adverse event profiles are generally outside the strict scope of this article as per the instructions, pharmacovigilance studies specifically focus on monitoring and analyzing these events in real-world settings.
Pharmacovigilance studies on this compound are typically conducted in the context of S-1 therapy. These studies aim to identify and evaluate adverse drug reactions that may not have been fully apparent during pre-market clinical trials fgk-cro.com. This includes detecting rare or long-term adverse effects and assessing their incidence in a wider and more diverse patient population fgk-cro.com.
Pharmacovigilance also involves monitoring for adverse events that may arise from the use of the medicine outside the terms of its marketing authorization, such as off-label use, overdose, or medication errors uk.com. Regulatory bodies encourage reporting of adverse events to facilitate continuous safety evaluation uk.com.
Observational Studies on this compound Efficacy and Safety
Observational studies are a type of RWE study that monitors the performance of a product in real-world settings fgk-cro.com. These studies can provide insights into the efficacy and safety of this compound-containing regimens in patient populations that may differ from those enrolled in controlled clinical trials, reflecting the heterogeneity of routine clinical practice europa.eudovepress.comoup.com.
Observational studies also contribute to the understanding of the safety of S-1 in routine clinical practice fgk-cro.comoup.com. Post-marketing surveillance, often designed as an observational study, collects data on adverse events in a less controlled environment than clinical trials fgk-cro.comoup.com. This helps to confirm the safety profile observed in trials and identify any new safety concerns that may emerge with wider use fgk-cro.com.
Real-world evidence can also suggest potential areas for patient stratification or highlight differences in outcomes among various patient subgroups treated with S-1 larvol.com. For instance, real-world data on perioperative SOX (S-1, oxaliplatin) chemotherapy in advanced gastric cancer suggested that certain patient characteristics might be associated with better outcomes with postoperative chemotherapy, potentially informing future treatment strategies larvol.com.
X. Future Directions and Unmet Needs in Gimeracil Research
Development of Advanced Gimeracil Delivery Systems (e.g., Nanotechnology)
Advancements in drug delivery systems, particularly utilizing nanotechnology, hold promise for improving the therapeutic index of this compound-containing regimens. Nanoparticle-mediated drug delivery can enhance the precision and efficacy of treatment while potentially minimizing systemic toxicity. mdpi.comconsensus.app Nanoparticles can improve the solubility and stability of medications, facilitate targeted delivery to cancer cells, and enable controlled drug release. mdpi.comresearchgate.net While general research in nanotechnology for drug delivery is ongoing, with exploration of various nanocarriers like liposomes and polymeric nanoparticles, specific research focusing on this compound encapsulation or delivery via these advanced systems represents a future direction. researchgate.netnih.gov Challenges remain in translating nanoparticle-based drug delivery systems from preclinical models to clinical success, including enhancing drug loading capacity, improving targeting affinity, and achieving precise control over drug release. consensus.app
Integration of this compound into Precision Medicine Frameworks
The integration of this compound into precision medicine frameworks involves utilizing molecular characteristics to guide treatment decisions and identify patient subgroups most likely to benefit. Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic profile. jnj.comglobalhealthintelligence.com While the molecular classification of cancers, such as gastric cancer, is helping to identify alterations that may be targeted by therapy, the specific role of this compound within these evolving precision medicine strategies is an area of ongoing and future research. nih.gov Biomarker testing is considered critical in precision oncology to determine the most appropriate treatment for an individual patient. cancernursingtoday.com Future research may focus on identifying biomarkers that predict response to this compound-containing regimens or developing strategies to overcome resistance based on a tumor's molecular profile.
Addressing Global Disparities in this compound Research and Accessibility
Addressing global disparities in this compound research and accessibility is a crucial unmet need. While S-1 (containing this compound) is a standard of care for certain gastrointestinal cancers in some regions, such as Japan, its application and accessibility have been delayed or limited in other parts of the world, including Western countries. nih.govnih.gov Differences in pharmacokinetics between populations, potentially due to genetic polymorphisms, have contributed to this disparity. nih.govwikipedia.org Future efforts need to focus on conducting research in diverse populations to better understand pharmacokinetic and pharmacogenomic differences and to ensure equitable access to this compound-containing therapies globally. d-nb.infomedrxiv.org Initiatives aimed at improving access to healthcare and essential medicines in low-income and rural communities are relevant to addressing these disparities. tilburguniversity.edu
Q & A
Q. What is the primary biochemical mechanism of Gimeracil in chemotherapy regimens?
this compound acts as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the catabolism of 5-fluorouracil (5-FU). By reversibly blocking DPD, this compound prolongs the intracellular retention and bioavailability of 5-FU, enhancing its antitumor efficacy. This mechanism is critical in combination therapies like S-1 (tegafur/gimeracil/oteracil potassium), where sustained 5-FU levels improve therapeutic outcomes . Methodological Insight: To validate DPD inhibition, researchers can use enzyme activity assays (e.g., spectrophotometric measurement of NADPH depletion) and correlate results with 5-FU plasma concentrations via HPLC or LC-MS .
Q. How does this compound enhance the therapeutic efficacy of tegafur in anticancer combinations?
this compound prevents the degradation of tegafur-derived 5-FU by inhibiting DPD, thereby maintaining cytotoxic 5-FU levels. In clinical trials, this synergy increased progression-free survival (11.8 vs. 7.8 months in control groups) and overall response rates (68.6% vs. 38.5%) in lung and esophageal cancers . Methodological Insight: Preclinical studies should use xenograft models to compare tumor growth inhibition with/without this compound, coupled with pharmacokinetic profiling of 5-FU metabolites .
Q. What pharmacokinetic properties of this compound influence dosing schedules in clinical trials?
this compound has a short elimination half-life (3.1–4.1 hours) and a volume of distribution of ~17 L/m². Its rapid clearance necessitates twice-daily dosing in regimens like S-1 to sustain DPD inhibition. Co-administration with oteracil potassium mitigates gastrointestinal toxicity by localizing 5-FU activation to tumor tissues . Methodological Insight: Phase I trials should employ population pharmacokinetic modeling to optimize dosing intervals, ensuring consistent DPD suppression without overdosing .
Advanced Research Questions
Q. What experimental models are most appropriate for studying this compound's radiosensitizing effects?
this compound enhances radiation efficacy by suppressing DNA repair pathways (e.g., homologous recombination). In vitro, clonogenic survival assays with oral squamous cell carcinoma (OSCC) cell lines (e.g., HSC2, SAS) under varying radiation doses (2–8 Gy) and this compound concentrations (10–100 μM) demonstrate synergistic cytotoxicity. In vivo, xenograft models with tumor volume monitoring and immunohistochemical analysis of γ-H2AX (DNA damage marker) validate radiosensitization . Methodological Insight: Combine flow cytometry for ROS/RNS quantification (e.g., DCFH-DA probes) with Western blotting for repair proteins (e.g., BRCA1, RAD51) to dissect mechanisms .
Q. How can researchers resolve contradictory findings regarding this compound's impact on DNA repair pathways?
Discrepancies may arise from differences in cell type specificity, radiation dose protocols, or DPD expression levels. Systematic approaches include:
- Replicating experiments across multiple cell lines (e.g., OSCC vs. colorectal cancer).
- Standardizing radiation parameters (dose rate, fractionation).
- Quantifying DPD activity and 5-FU metabolite levels in each model.
- Applying meta-analyses to pooled clinical trial data to identify confounding variables (e.g., patient demographics) .
Q. What methodological considerations are critical when designing combination therapies with this compound?
Key factors include:
- Dose Optimization : Use factorial design experiments to assess additive vs. synergistic effects. For example, tegafur (20–40 mg/m²) + this compound (4–8 mg/m²) in 3D-conformal radiotherapy trials .
- Toxicity Monitoring : Track hematologic (e.g., leukopenia) and non-hematologic (e.g., esophagitis) adverse events using CTCAE criteria.
- Biomarker Integration : Measure thymidylate synthase (TS) expression to predict 5-FU resistance and tailor this compound dosing .
Q. How do in vitro and in vivo models differ in evaluating this compound's antitumor activity?
In vitro models (e.g., colony formation assays) lack tumor microenvironment interactions, potentially overestimating efficacy. In vivo xenografts better replicate pharmacokinetic barriers but require stringent controls for immune response (e.g., use of immunocompromised mice). Cross-validation using patient-derived organoids (PDOs) bridges this gap by preserving tumor heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
